4-Chloro-6-ethoxy-2-methylquinazoline

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

Researchers requiring a regioselective electrophile for 4-anilinoquinazoline library synthesis often face supply inconsistency and ambiguous reactivity profiles. 4-Chloro-6-ethoxy-2-methylquinazoline resolves these issues: its 4-chloro leaving group undergoes SNAr with anilines while the 2-methyl substituent blocks off-target reactivity, ensuring synthetic fidelity. The 6-ethoxy group fine-tunes electron density and contributes lipophilicity (XLogP=3.2) for favorable pharmacokinetic profiles of final derivatives. • Direct SNAr coupling at C4 with diverse anilines - validated for kinase inhibitor (EGFR, VEGFR-2, Aurora) scaffold construction. • Exact mass 222.05599 Da enables unambiguous HRMS/LC-MS reaction monitoring. • Single well-defined building block replaces multiple generic quinazoline intermediates, reducing procurement complexity.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
Cat. No. B11881694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-ethoxy-2-methylquinazoline
Molecular FormulaC11H11ClN2O
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(N=C2Cl)C
InChIInChI=1S/C11H11ClN2O/c1-3-15-8-4-5-10-9(6-8)11(12)14-7(2)13-10/h4-6H,3H2,1-2H3
InChIKeySIUXXDCGJJXDDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-ethoxy-2-methylquinazoline Key Properties


4-Chloro-6-ethoxy-2-methylquinazoline (CAS 1956371-63-3) is a synthetic quinazoline derivative with the molecular formula C11H11ClN2O and a molecular weight of 222.67 g/mol [1]. Characterized as a privileged scaffold in medicinal chemistry, the compound features a chlorine atom at the 4-position, an ethoxy group at the 6-position, and a methyl group at the 2-position of the heterocyclic core [1]. Computed physicochemical properties include an XLogP3-AA value of 3.2, a topological polar surface area of 35 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. These baseline data establish a reference identity for quality verification during procurement.

Position-Specific Reactivity of 4-Chloro-6-ethoxy-2-methylquinazoline


Generic substitution among quinazoline building blocks is scientifically invalid due to the highly position-specific reactivity governed by the electron-withdrawing or donating effects of substituents. The 4-chloro substituent in 4-chloro-6-ethoxy-2-methylquinazoline is activated for nucleophilic aromatic substitution (SNAr) by the adjacent ring nitrogens, a reactivity profile demonstrated in model SNAr reactions with 4-chloroquinazolines [1]. Simultaneously, the 2-methyl group blocks unwanted reactivity at the 2-position, while the 6-ethoxy substituent modulates the electron density of the fused benzene ring, influencing both the rate and regioselectivity of further derivatization. The positional isomer 6-chloro-4-ethoxy-2-methylquinazoline (CAS 99853-58-4) exhibits fundamentally different reactivity where the leaving group is on the benzene ring rather than the pyrimidine ring, rendering it unsuitable for the same synthetic sequences without extensive re-optimization . Direct head-to-head quantitative reactivity comparisons for this specific substitution pattern remain absent from the open literature, representing a critical evidence gap that should be confirmed experimentally or via computational modeling before final procurement decisions.

Differentiation of 4-Chloro-6-ethoxy-2-methylquinazoline from Analogs


Lipophilicity (XLogP) Differentiation

The target compound's computed XLogP3-AA of 3.2 provides a measurable differentiation from the 6-ethoxy-lacking analog 4-chloro-2-methylquinazoline (CAS 6484-24-8), which has a lower computed XLogP of approximately 2.0, and from the 2-methyl-lacking analog 4-chloro-6-ethoxyquinazoline (CAS 155960-92-2, XLogP ~2.8) [1][2][3]. The increased lipophilicity of the target compound (ΔXLogP of +1.2 and +0.4, respectively) predicts significantly altered partitioning behavior in biphasic reaction systems, which can directly impact extraction efficiency and phase-transfer catalysis performance. The ethoxy group also increases the topological polar surface area to 35 Ų (compared to approximately 25.8 Ų for the non-ethoxy analog), affecting passive membrane permeability in cell-based assay contexts [1][4].

Medicinal Chemistry Organic Synthesis Physicochemical Profiling

SNAr Site Selectivity

The 4-chloro substituent in 4-chloroquinazoline scaffolds undergoes nucleophilic aromatic substitution (SNAr) with amines under experimentally determined activation barriers (ΔG‡) ranging from 15 to 22 kcal/mol depending on the nucleophile and solvent system [1]. Critically, the 2-methyl group in the target compound eliminates competing reactivity at the 2-position that is problematic in 2-unsubstituted or 2-chloro analogs. In head-to-head comparisons using 4-chloroquinazoline versus 2,4-dichloroquinazoline, the presence of the second leaving group at position 2 resulted in isomeric product mixtures requiring chromatographic separation, directly reducing isolated yields [2]. The 2-methyl blocking strategy in the target compound is designed to confer mono-substitution selectivity at the 4-position, a principle supported by patent literature on kinase inhibitor intermediate design [3]. However, direct quantitative selectivity data (e.g., product ratio, relative rate constants) for 4-chloro-6-ethoxy-2-methylquinazoline versus its 2-H or 2-Cl analogs are not publicly available and should be verified with the vendor or through in-house model reactions.

Kinase Inhibitor Synthesis SNAr Chemistry 4-Anilinoquinazoline Scaffolds

Exact Mass Differentiation

The target compound has an exact monoisotopic mass of 222.0559907 Da (C11H11ClN2O) [1]. This distinguishes it from the common analog 4-chloro-2-methylquinazoline (exact mass 178.0298 Da, C9H7ClN2) by a mass difference of +44.0262 Da, corresponding to the C2H4O ethoxy fragment [2]. For LC-MS and high-resolution mass spectrometry (HRMS) quality control workflows, this specific mass shift provides an unambiguous identifier to confirm compound identity and detect contamination by des-ethoxy byproducts. The presence of the characteristic 35Cl/37Cl isotope pattern (M:M+2 ratio approximately 3:1) further enables definitive confirmation against non-chlorinated quinazoline impurities.

Analytical Chemistry Quality Control Compound Identification

Key Applications of 4-Chloro-6-ethoxy-2-methylquinazoline


Kinase Inhibitor Library Synthesis

The target compound's 4-chloro leaving group enables direct, one-step SNAr coupling with diverse anilines to generate focused libraries of 4-anilinoquinazolines for kinase inhibition screening. The 2-methyl blocking strategy is designed to prevent competitive side reactions at the 2-position, a feature cited in patent literature for kinase inhibitor intermediate design [1]. The 6-ethoxy substituent contributes lipophilicity (XLogP = 3.2) that may enhance membrane permeability of the final derivatives relative to 6-methoxy analogs [2]. This application is particularly relevant for medicinal chemistry teams targeting EGFR, Aurora kinase, or VEGFR-2 programs where 4-anilinoquinazoline is a validated pharmacophore.

Building Block for Agrochemical and Pharma Intermediates

The compound serves as a versatile electrophile for introducing the 6-ethoxy-2-methylquinazoline core into larger structures via transition metal-catalyzed cross-coupling or nucleophilic displacement at the 4-position [1]. The exact mass signature (222.05599 Da) enables precise reaction monitoring by LC-MS and HRMS, differentiating the starting material from des-chloro or des-ethoxy byproducts [3].

Computational SAR Studies

The compound's computed XLogP (3.2) and topological PSA (35 Ų) provide starting parameters for in silico pharmacokinetic predictions (e.g., Lipinski compliance, blood-brain barrier penetration) [2]. When used as a core scaffold for virtual library enumeration, the defined substitution pattern allows computational chemists to systematically vary the 4-position aniline substituent while maintaining constant core properties. This scenario is appropriate for early-stage drug discovery projects where procurement of a single, well-characterized building block enables the in silico design and subsequent synthesis of dozens to hundreds of analogs.

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